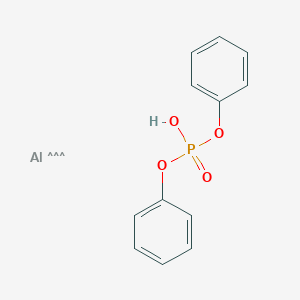![molecular formula C5H8O2 B14635758 2,6-Dioxabicyclo[3.1.1]heptane CAS No. 52964-76-8](/img/structure/B14635758.png)
2,6-Dioxabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioxabicyclo[311]heptane is a bicyclic organic compound characterized by a unique structure that includes two oxygen atoms within a seven-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexane-1,3-diesters with diiodomethane in the presence of a strong base like lithium diisopropylamide (LDA) can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dioxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as alkoxides or amines
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, reduced bicyclic compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6-Dioxabicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,6-Dioxabicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,6-Dioxabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:
2,6-Dioxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different ring size, leading to distinct chemical properties and reactivity.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system, used in different chemical and industrial applications.
The uniqueness of 2,6-Dioxabicyclo[31
Propriétés
Numéro CAS |
52964-76-8 |
|---|---|
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
2,6-dioxabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C5H8O2/c1-2-6-5-3-4(1)7-5/h4-5H,1-3H2 |
Clé InChI |
HSHJYBJGHNAQQR-UHFFFAOYSA-N |
SMILES canonique |
C1COC2CC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


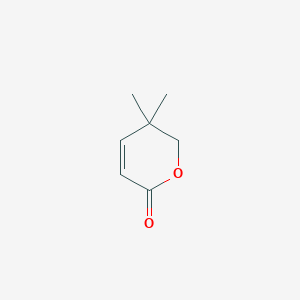
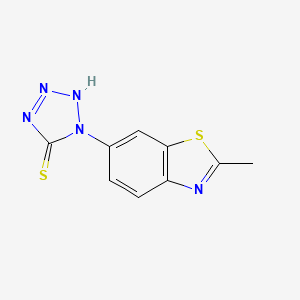
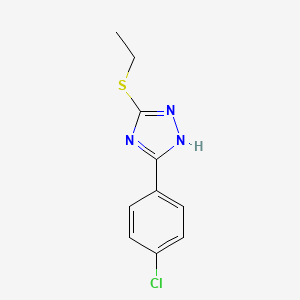
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)


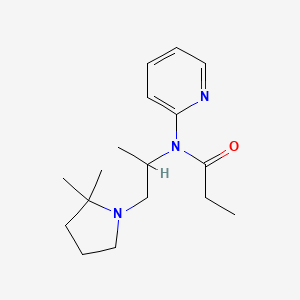
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
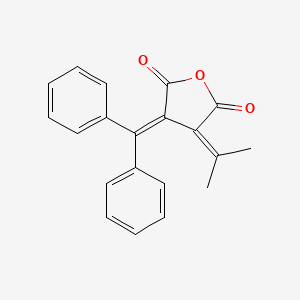
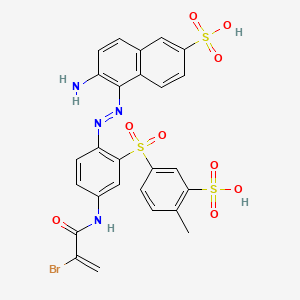

![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
